2 , 5-DIBROMO-4-METHYLTHIAZOLE
Description
Contextualization within Halogenated Heterocyclic Chemistry
Halogenated heterocyclic compounds are a class of organic molecules that feature a ring structure containing at least one atom that is not carbon (a heteroatom) and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The presence of both heteroatoms and halogens imparts unique chemical and physical properties to these molecules.
The thiazole (B1198619) ring in 2,5-dibromo-4-methylthiazole (B1322216) is an aromatic heterocycle, meaning it has a stable, planar ring of delocalized electrons. The introduction of bromine atoms, which are highly electronegative, significantly influences the electron distribution within the thiazole ring. This electronic effect, combined with the steric hindrance from the methyl group, dictates the reactivity of the molecule in various chemical transformations.
The bromine atoms on the thiazole ring can act as leaving groups in nucleophilic substitution reactions and are particularly useful in metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org The ability to selectively functionalize the 2 and 5 positions of the thiazole ring makes 2,5-dibromo-4-methylthiazole a versatile intermediate.
Significance of the Thiazole Core in Advanced Organic Synthesis and Materials Science
The thiazole ring is a fundamental building block in the synthesis of a wide range of organic compounds. numberanalytics.com Its derivatives are found in many biologically active molecules, including pharmaceuticals and natural products. kuey.nettandfonline.comresearchgate.netwikipedia.org For instance, the thiazole moiety is present in vitamin B1 (thiamine) and the anticancer drug epothilone. wikipedia.org
In organic synthesis, the thiazole ring can be constructed through various methods, with the Hantzsch thiazole synthesis being a prominent example. numberanalytics.comresearchgate.net Once formed, the thiazole ring can be further modified through a variety of reactions. The different positions on the thiazole ring (C2, C4, and C5) have distinct reactivities, allowing for regioselective functionalization. chim.it
In the realm of materials science, thiazole-containing compounds have gained attention for their potential applications in creating novel materials. kuey.netacs.orgchim.it The unique electronic and photophysical properties of thiazole derivatives make them suitable for use as organic fluorophores. chim.it By attaching different functional groups to the thiazole core, scientists can tune the fluorescence properties of the resulting molecules for applications such as photoswitches and ion recognition. chim.it
Unique Attributes of Dibrominated Methylthiazoles for Chemical Transformations
The presence of two bromine atoms on the 4-methylthiazole (B1212942) core in 2,5-dibromo-4-methylthiazole provides a platform for sequential and selective chemical reactions. The bromine atoms at the 2 and 5 positions exhibit different reactivities, which can be exploited to introduce different functional groups in a controlled manner.
One of the most important applications of dibrominated thiazoles is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govbeilstein-journals.org These reactions allow for the formation of new carbon-carbon bonds by coupling the thiazole with other organic fragments. The ability to perform these reactions at both the 2 and 5 positions opens up possibilities for creating complex, multi-substituted thiazole derivatives. beilstein-journals.org
The "halogen dance" reaction is another fascinating transformation that can be utilized with halogenated thiazoles. acs.orgacs.org This reaction involves the migration of a halogen atom to a different position on the ring, enabling the synthesis of compounds that are difficult to obtain through other methods. acs.org
Furthermore, the bromine atoms can be replaced by various nucleophiles, such as amines and thiols, leading to a wide range of substituted thiazoles. This versatility makes 2,5-dibromo-4-methylthiazole a valuable precursor for creating libraries of compounds for various research purposes.
Research Scope and Objectives of the Outline
This article focuses exclusively on the chemical compound 2,5-dibromo-4-methylthiazole. The primary objective is to present a detailed and scientifically accurate overview of its chemical properties and its utility as a building block in organic synthesis. The content is structured to adhere strictly to the provided outline, covering its context within halogenated heterocyclic chemistry, the significance of the thiazole core, and the unique attributes of this dibrominated methylthiazole.
The information presented is based on established chemical principles and findings from the scientific literature. The article will include data tables to summarize key information and will maintain a professional and authoritative tone. Any information falling outside the specified scope, such as dosage, administration, or safety profiles, is intentionally excluded.
Chemical Properties of 2,5-DIBROMO-4-METHYLTHIAZOLE
| Property | Value | Reference |
| Chemical Formula | C₄H₃Br₂NS | chemicalbook.comsigmaaldrich.com |
| Molecular Weight | 256.95 g/mol | chemicalbook.comsigmaaldrich.com |
| CAS Number | 79247-78-2 | chemicalbook.comsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| SMILES String | Cc1nc(Br)sc1Br | sigmaaldrich.com |
| InChI Key | PVJMZIKWTNQXKO-UHFFFAOYSA-N | sigmaaldrich.com |
Properties
CAS No. |
170172-38-0 |
|---|---|
Molecular Formula |
C10H12ClNO |
Synonyms |
2 , 5-DIBROMO-4-METHYLTHIAZOLE |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dibromo 4 Methylthiazole and Its Derivatives
Historical and Foundational Synthetic Routes for Thiazole (B1198619) Systems
The construction of the thiazole ring is a well-established area of heterocyclic chemistry, with several key methods developed over the years. These foundational syntheses provide the essential scaffold upon which further modifications, such as bromination, can be performed.
Hantzsch Thiazole Synthesis and Related Cyclocondensation Reactions
First described by Arthur R. Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most prominent and widely used methods for constructing the thiazole ring. synarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comwikipedia.org The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole product. chemhelpasap.comnih.gov This method is valued for its simplicity and generally high yields. chemhelpasap.com
For instance, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org The versatility of the Hantzsch synthesis allows for the preparation of a wide array of thiazole derivatives with various substituents at the 2, 4, and 5-positions by selecting the appropriate α-haloketone and thioamide precursors. nih.gov
Related cyclocondensation reactions have also been developed. One such method involves the reaction of 1-alkynyl(phenyl)-λ³-iodanes with thioureas and thioamides, providing another route to substituted thiazoles. nih.govelsevierpure.com These cyclocondensation approaches are fundamental to the synthesis of the core thiazole structure. nih.gov
Synthesis from Thioamide Precursors and Halogenated Ketones/Aldehydes
The reaction between thioamide precursors and halogenated ketones or aldehydes is the cornerstone of the Hantzsch synthesis. cutm.ac.in Thioamides, which contain the crucial N-C-S fragment, are key building blocks. researchgate.net By reacting various thioamides with different α-halocarbonyl compounds, a diverse range of thiazoles with alkyl, aryl, or heteroaryl substituents at the 2, 4, and 5-positions can be obtained. nih.gov
The α-halocarbonyl component can be an α-haloketone or an α-haloaldehyde. nih.gov For example, the reaction of chloroacetaldehyde (B151913) with thioformamide (B92385) produces the unsubstituted thiazole ring. pharmaguideline.com The reaction conditions can influence the outcome. For example, performing the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org
A kinetic study of the reaction between thiobenzamide (B147508) and 3-chloroacetylacetone revealed a second-order rate constant, providing insight into the reaction mechanism. orientjchem.org The use of various thioamide precursors, including thiourea (B124793), thiosemicarbazides, and thiosemicarbazones, further expands the scope of the Hantzsch synthesis to produce a wide variety of substituted thiazoles. nih.gov
Targeted Bromination Strategies for Thiazole Scaffolds
Once the 4-methylthiazole (B1212942) core is synthesized, the introduction of bromine atoms at specific positions is achieved through targeted bromination strategies. The electronic properties of the thiazole ring dictate the regioselectivity of these reactions.
Regioselective Halogenation at C2 and C5 Positions
The thiazole ring exhibits distinct electronic characteristics that influence the position of electrophilic substitution. The C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. pharmaguideline.comchemicalbook.com This is followed by the C4 position, while the C2 position is the most electron-deficient and prone to nucleophilic attack. nih.govchemicalbook.com
Consequently, direct electrophilic halogenation of the thiazole ring preferentially occurs at the C5 position. pharmaguideline.com To achieve substitution at the C2 position, alternative strategies are often necessary. One common approach involves a deprotonation-lithiation sequence. Strong bases, such as organolithium reagents, can deprotonate the C2 position, creating a nucleophilic center that can then react with an electrophilic bromine source. researchgate.net Halogen-metal exchange from a 2-bromothiazole (B21250) precursor is another method to generate a 2-lithiothiazole intermediate. wikipedia.org
For the synthesis of 2,5-dibromo-4-methylthiazole (B1322216), a sequential bromination approach is typically employed. This might involve an initial electrophilic bromination at the C5 position, followed by a separate reaction to introduce a bromine atom at the C2 position, often via a lithiated intermediate.
Brominating Agents and Optimized Reaction Conditions (e.g., Br₂, NBS)
A variety of brominating agents can be utilized for the halogenation of thiazoles, with the choice of reagent and reaction conditions being crucial for achieving the desired outcome.
| Brominating Agent | Substrate | Conditions | Product | Reference |
| N-Bromosuccinimide (NBS) | Ethylarenes | Catalytic AIBN, ethyl acetate/water | 2-Bromo-acetophenone intermediate, then cyclization to thiazole | mdpi.com |
| N-Bromosuccinimide (NBS) / Silica (B1680970) gel | Aromatic compounds | - | Regioselective bromination | mdpi.com |
| Tosic anhydride (B1165640) / Tetra-n-butylammonium bromide | Fused azine N-oxides | - | Regioselective C2-bromination | nih.gov |
N-Bromosuccinimide (NBS) is a versatile and commonly used brominating agent. It can be used in a one-pot synthesis where it acts as both a bromine source and an oxidant to form an α-bromoketone in situ, which then undergoes cyclization to form the thiazole ring. mdpi.com NBS in the presence of silica gel is also effective for regioselective electrophilic aromatic brominations. mdpi.com
For the C2-bromination of fused azine N-oxides, a mild method employing tosic anhydride as an activator and tetra-n-butylammonium bromide as the bromide source has been developed, yielding C2-brominated products with excellent regioselectivity. nih.gov
Influence of Existing Substituents on Bromination Pattern
The presence of substituents on the thiazole ring significantly influences the regioselectivity of subsequent bromination reactions. Electron-donating groups at the C2 position facilitate electrophilic attack at the C5 position, even under mild conditions. pharmaguideline.com
In the case of 4-methylthiazole, the methyl group at the C4 position is an electron-donating group, which further activates the C5 position towards electrophilic substitution. This makes the initial bromination at C5 a highly favored process.
The interplay between the inherent reactivity of the thiazole ring and the electronic effects of existing substituents is a key consideration in designing a synthetic route to 2,5-dibromo-4-methylthiazole. The predictable nature of these effects allows for a rational approach to the regioselective introduction of bromine atoms.
Multi-Step vs. One-Pot Synthetic Procedures for Dibromothiazoles
The synthesis of dibromothiazoles can be approached through either multi-step or one-pot procedures, each with distinct advantages and disadvantages.
One-pot synthesis , in contrast, combines multiple reaction steps in a single reaction vessel without the isolation of intermediates. researchgate.net This approach is often more efficient in terms of time, resources, and waste generation. nih.gov For the synthesis of thiazole derivatives, a one-pot reaction might involve the simultaneous reaction of a thioamide, an α-haloketone, and a brominating agent. researchgate.net While advantageous in its efficiency, controlling the selectivity and minimizing side reactions in a one-pot procedure can be more challenging. The development of one-pot multi-step reactions based on thiolactone chemistry has emerged as a powerful tool for creating diverse polymer architectures. researchgate.net
| Parameter | Multi-Step Synthesis | One-Pot Synthesis |
| Control | High degree of control over each reaction step. | Can be more challenging to control selectivity. |
| Purity | Potentially higher purity of the final product. | May require more complex purification. |
| Time & Labor | Time-consuming and labor-intensive. youtube.com | More time and resource-efficient. nih.gov |
| Overall Yield | Can be lower due to losses at each step. | Often results in higher overall yields. |
| Waste | Generates more waste from multiple work-ups. | More environmentally friendly with less waste. |
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced protocols aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. researchgate.net For the synthesis of thiazole derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes, while often improving yields. asianpubs.orgresearchgate.net This method has been successfully applied to the synthesis of various substituted thiazoles, including 2-amino-4-substituted-phenyl-thiazoles and 2,4-disubstituted thiazole-5-acetates. researchgate.netasianpubs.org The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer side products. nih.gov The synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives has been accomplished using microwave-assisted methods. nih.gov
Catalyst-Free Methodologies
The development of catalyst-free synthetic methods is a key goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. Catalyst-free approaches for thiazole synthesis have been reported, relying on the inherent reactivity of the starting materials under specific reaction conditions. For instance, the synthesis of 2,4,5-triarylimidazoles has been achieved under catalyst-free, solvent-free, and microwave-irradiation conditions. researchgate.net Similarly, a catalyst- and additive-free method has been developed for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur. nih.gov A fast and eco-friendly procedure for synthesizing 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thiones without a catalyst has also been introduced. researchgate.net
Application of Green Solvents (e.g., Polyethylene (B3416737) Glycol (PEG-400), Water)
The use of environmentally benign solvents is a cornerstone of green chemistry. nih.govsemanticscholar.org Water and polyethylene glycol (PEG-400) have been explored as green alternatives to traditional volatile organic solvents in the synthesis of thiazoles. mdpi.com For example, the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been successfully carried out in water at 50°C in the presence of β-cyclodextrin. organic-chemistry.org Deep eutectic solvents, another class of green solvents, have been employed for the synthesis of thiazolo[5,4-d]thiazoles, offering an eco-friendly reaction medium. mdpi.com
Photoredox Catalysis for C(sp3)-H Functionalization and Cyclization
Photoredox catalysis has emerged as a powerful tool for the activation of C-H bonds, enabling novel and efficient synthetic transformations. nih.govsioc-journal.cnsnnu.edu.cn This methodology utilizes visible light to initiate catalytic cycles, allowing for the functionalization of otherwise inert C(sp3)-H bonds under mild conditions. uni-regensburg.de This approach has been applied to the synthesis of complex heterocyclic structures through intramolecular cyclization reactions. rsc.org While direct application to 2,5-dibromo-4-methylthiazole synthesis is still an area of active research, the principles of photoredox catalysis offer a promising avenue for developing new and more efficient synthetic routes to halogenated thiazoles.
Synthesis of Key Intermediates and Structurally Related Halogenated Thiazoles
The synthesis of 2,5-dibromo-4-methylthiazole often relies on the availability of key intermediates and the application of synthetic methods developed for related halogenated thiazoles. The classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound, remains a fundamental and widely used method. nih.govyoutube.com
Preparation of 4-Methylthiazole Derivatives as Precursors
The synthesis of 2,5-dibromo-4-methylthiazole often begins with the preparation of functionalized 4-methylthiazole precursors. These precursors can be synthesized through various routes, which are tailored to introduce specific functional groups that facilitate subsequent reactions, including bromination.
A common precursor is 4-methylthiazole itself, which can be synthesized through methods like the Hantzsch thiazole synthesis. This foundational method and its variations provide access to a range of substituted thiazoles. For instance, 4-methylthiazole can form complexes with various transition metal halides, indicating its potential for metal-catalyzed reactions. sigmaaldrich.com
More elaborate 4-methylthiazole derivatives are also synthesized for specific purposes. For example, 4-methyl-5-formyl-thiazole can be prepared by the oxidation of 4-methyl-5-hydroxymethyl thiazole. google.com The synthesis of the latter can be achieved by the reduction of 4-methyl-thiazole-5-carboxylic acid ethyl ester using sodium borohydride (B1222165) and aluminum chloride. google.com An alternative route to 4-methyl-5-formyl-thiazole involves a Vilsmeier reaction on 2-methylamino-4-methylthiazole, followed by hydrogenation to remove the methylamino group.
Another key precursor, 5-(2-hydroxyethyl)-4-methylthiazole, can be synthesized from α-acetyl-γ-butyrolactone. The process involves treatment with sulfuryl chloride, followed by reaction with an acid and subsequent treatment with phosphorus pentasulfide in formamide. chemicalbook.com A different approach involves the reaction of 3-acetylpropanol with thiourea under acidic conditions, followed by diazotization and reduction. google.com
The synthesis of 4-methylthiazole-5-carboxylic acid is also a notable pathway. This can be achieved, and the resulting acid can be converted to its acid chloride using thionyl chloride, which is then a versatile intermediate for further reactions. mdpi.com
These varied synthetic routes allow for the preparation of a library of 4-methylthiazole derivatives, which can then be used as starting materials for the synthesis of 2,5-dibromo-4-methylthiazole. The choice of precursor often depends on the desired final compound and the efficiency of the subsequent bromination steps.
Table 1: Synthesis of 4-Methylthiazole Precursors
| Precursor | Starting Material(s) | Key Reagents/Conditions | Reference |
| 4-Methyl-5-formyl-thiazole | 4-Methyl-5-hydroxymethyl thiazole | Pyridinium chlorochromate or NaOCl/KBr with TEMPO | google.com |
| 4-Methyl-5-formyl-thiazole | 2-Amino-4-methylthiazole (B167648) | Methylation, Vilsmeier reaction, Hydrogenation | |
| 4-Methyl-5-hydroxymethyl thiazole | 4-Methyl-thiazole-5-carboxylic acid ethyl ester | NaBH₄, AlCl₃ | google.com |
| 5-(2-Hydroxyethyl)-4-methylthiazole | α-Acetyl-γ-butyrolactone | Sulfuryl chloride, H₂SO₄ or HCl, P₂S₅, Formamide | chemicalbook.com |
| 5-(2-Hydroxyethyl)-4-methylthiazole | 3-Acetylpropanol, Thiourea | Acidic conditions, NaNO₂, Sodium hypophosphite | google.com |
| 4-Methylthiazole-5-carboxylic acid chloride | 4-Methylthiazole-5-carboxylic acid | Thionyl chloride | mdpi.com |
Access to Other Dibromothiazole Isomers for Comparative Studies
For comparative analysis and to understand the structure-activity relationships of brominated thiazoles, the synthesis of various dibromothiazole isomers is essential. The synthetic routes to these isomers often differ based on the desired substitution pattern.
2,4-Dibromothiazole (B130268) is a key isomer that serves as a versatile building block for the synthesis of 2,4-disubstituted thiazoles. thieme-connect.com It can be used in sequential regioselective cross-coupling reactions. thieme-connect.com A crucial reaction for its derivatization is the bromine-magnesium exchange at the C-2 position, which allows for subsequent electrophilic quenching to introduce various substituents. thieme-connect.com This method has been successfully applied in the synthesis of natural product fragments. thieme-connect.com
4,5-Dibromothiazole derivatives, such as 4,5-dibromo-2-phenylthiazole, are typically synthesized through the bromination of the corresponding 2-substituted thiazole. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or carbon tetrachloride.
The direct bromination of the thiazole ring is a common strategy. For instance, the bromination of 4-methylthiazole with molecular bromine in solvents like carbon tetrachloride or acetic acid at low temperatures can yield 2-bromo-4-methylthiazole (B1268296) as an initial product. Further bromination can then lead to the desired dibromo-substituted product. The use of N-bromosuccinimide (NBS) is often a safer alternative to molecular bromine for such reactions.
The synthesis of 2,5-dibromothiazolo[5,4-d]thiazole has also been reported through the direct electrophilic aromatic substitution of thiazolo[5,4-d]thiazole (B1587360) using a large excess of bromine in the presence of pyridine. udayton.edu
The availability of these different dibromothiazole isomers allows for a comprehensive evaluation of their chemical reactivity and potential applications, providing a basis for comparison with 2,5-dibromo-4-methylthiazole.
Table 2: Synthesis of Dibromothiazole Isomers
| Isomer | Starting Material | Key Reagents/Conditions | Reference |
| 2,4-Dibromothiazole | (Not specified) | (Used as a building block) | thieme-connect.comchemicalbook.com |
| 4,5-Dibromo-2-phenylthiazole | 2-Phenylthiazole | Bromine or NBS in Chloroform/CCl₄ | |
| 2,5-Dibromothiazolo[5,4-d]thiazole | Thiazolo[5,4-d]thiazole | Excess Bromine, Pyridine, CCl₄ (reflux) | udayton.edu |
| 2-Bromo-4-methylthiazole | 4-Methylthiazole | Bromine in CCl₄ or Acetic Acid (0–5°C) | |
| 2-Bromo-4-methylthiazole | 4-Methylthiazole | N-Bromosuccinimide (NBS) in Acetonitrile (80°C) |
Reactivity and Mechanistic Investigations of 2,5 Dibromo 4 Methylthiazole
Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring, while aromatic, exhibits a complex reactivity profile towards electrophiles, influenced by the interplay of the sulfur and nitrogen heteroatoms and the nature of substituents present on the ring. numberanalytics.comnumberanalytics.com
Regioselectivity and Orientation (e.g., C5 Preference with Activating Groups)
Electrophilic substitution on the thiazole ring is generally directed to the C5 position, which is the most electron-rich carbon atom. kuey.netpharmaguideline.com This preference is further enhanced by the presence of electron-donating or activating groups on the ring. kuey.netjneonatalsurg.com For instance, the bromination of 2-methylthiazole (B1294427) occurs at the 5-position. lookchem.com The methyl group at the C4 position in 2,5-dibromo-4-methylthiazole (B1322216), being an electron-donating group, would typically activate the ring towards electrophilic attack. However, since the more reactive C2 and C5 positions are already brominated, further electrophilic substitution on the ring itself is less common.
Studies on other substituted thiazoles provide insight into these regioselective patterns. For example, in 2-substituted thiazoles with activating groups like methyl or amino, electrophilic aromatic substitution is facilitated at the C5 position due to the delocalization of π-electrons from the electron-donating group. jneonatalsurg.com
| Substituent(s) | Reagent | Position of Substitution | Reference |
| 2-Methyl | Bromine | C5 | lookchem.com |
| 2-Amino | Nitrating mixture (HNO₃/H₂SO₄) | C5 | jneonatalsurg.com |
| 4-Methyl | Benzaldehyde | C2 | ias.ac.in |
| 5-Methyl | Bromine | C2 | ias.ac.in |
| 2-Acetamido-5-methyl | Nitrating mixture | C4 | ias.ac.in |
Mechanistic Pathways of Halogenation (e.g., Direct C-Halogenation, N-Halogenation Intermediates)
The halogenation of thiazoles can proceed through different mechanistic pathways. Theoretical studies on the halogenation of thiazolo[5,4-d]thiazole (B1587360) have identified two primary routes: direct C-halogenation, where the electrophile (e.g., an N-halopyridinium cation) directly attacks a carbon atom on the ring, and a higher-energy pathway involving an initial N-halogenation intermediate. udayton.eduresearchgate.net The direct C-halogenation is generally the favored mechanism. udayton.eduresearchgate.net The introduction of one halogen atom can, in some cases, slightly enhance the reactivity of the ring towards further halogenation. udayton.eduresearchgate.net
Nucleophilic Substitution Reactions
The bromine atoms in 2,5-dibromo-4-methylthiazole serve as good leaving groups, making the compound susceptible to nucleophilic substitution reactions. numberanalytics.comacs.org These reactions are a cornerstone of its utility in constructing more complex molecules.
Reactivity at C2, C4, and C5 Halogen Positions
The reactivity of halogen substituents on the thiazole ring towards nucleophiles is position-dependent. Generally, a halogen at the C2 position is the most reactive, followed by the C5 and then the C4 positions. ias.ac.inias.ac.in This order of reactivity can be attributed to the electronic nature of the thiazole ring, where the C2 position is the most electron-deficient and thus most susceptible to nucleophilic attack. pharmaguideline.com
In the case of 2,5-dibromo-4-methylthiazole, both the C2 and C5 bromine atoms are available for substitution. The relative reactivity of these two positions can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in reactions of 2,4-dibromo-5-methylthiazole, steric hindrance from the methyl group at C5 can direct reactions to the less hindered bromine at C4. A similar steric effect from the C4-methyl group in 2,5-dibromo-4-methylthiazole might influence the relative reactivity of the C2 and C5 bromine atoms.
| Compound | Nucleophile/Reaction | Relative Reactivity | Reference |
| Halogenothiazoles | Various nucleophiles | C2 > C5 > C4 | ias.ac.inias.ac.in |
| 2,4-Dibromo-5-methylthiazole | Nucleophiles | C4 favored due to steric hindrance at C5 | |
| 2-Halogenothiazoles | Sodium methoxide | Rate constant depends on halogen and position | sciepub.com |
Influence of Nucleophile Characteristics and Reaction Conditions
The substitution of bromine atoms in 2,5-dibromo-4-methylthiazole is highly dependent on the nature of the nucleophile and the specific reaction conditions employed. researchgate.net Generally, the bromine at the C2 position is more reactive towards nucleophiles than the one at C5. ias.ac.inias.ac.in This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C2 carbon more electrophilic. ias.ac.in
The characteristics of the nucleophile play a crucial role in determining the outcome of the substitution. Stronger, "harder" nucleophiles may lead to substitution at both bromine positions, while "softer" or bulkier nucleophiles might exhibit greater selectivity for the more accessible or electronically favored site. For instance, in related dihalothiazole systems, steric hindrance from adjacent groups can direct incoming nucleophiles to the less hindered position.
Reaction conditions such as temperature, solvent, and the presence of a base significantly influence both the rate and selectivity of the substitution. researchgate.net For example, in the nucleophilic substitution of similar dibrominated heterocyclic systems, modifying the reaction conditions allows for the selective replacement of either one or both bromine atoms. researchgate.net Softer nucleophiles, like thiols, may favor substitution at one position, while more reactive nucleophiles under harsher conditions can lead to disubstitution. researchgate.net
'Non-Aromatic' Nucleophilic Substitution Pathways
While direct nucleophilic aromatic substitution (SNAr) is a common pathway, other "non-aromatic" mechanisms can also be operative in heterocyclic systems. One such pathway is the SRN1 (substitution radical-nucleophilic unimolecular) mechanism, which involves electron transfer and the formation of radical intermediates. researchgate.net This type of reaction is often initiated by photostimulation or a chemical reductant and can lead to substitution products that are not easily formed through traditional SNAr pathways. researchgate.net Although specific studies detailing the SRN1 pathway for 2,5-dibromo-4-methylthiazole are not prevalent, the principles of this mechanism are well-established for various aromatic and heterocyclic halides. researchgate.net The reaction proceeds through a chain mechanism involving a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2,5-dibromo-4-methylthiazole is an excellent substrate for these transformations. The differential reactivity of the C2-Br and C5-Br bonds allows for selective and sequential functionalization. beilstein-journals.orgtcichemicals.com
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a widely used method for the arylation and heteroarylation of thiazole rings. beilstein-journals.orgyonedalabs.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. yonedalabs.com In the context of di- or tri-brominated thiazoles, the Suzuki-Miyaura reaction can be performed regioselectively. tcichemicals.com For instance, in the sequential cross-coupling of 2,4,5-tribromothiazole, the C2 position is typically the most reactive, followed by the C5 position, allowing for controlled, stepwise introduction of different aryl groups. tcichemicals.com
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Position of Coupling | Yield |
|---|---|---|---|---|---|---|
| 2,4,5-Tribromothiazole | Phenylboronic acid | Pd(PPh3)4 | NaHCO3 | Toluene | C2 | 50% (for mono-arylated) |
| 4,5-Dibromo-2-phenylthiazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | NaHCO3 | DME/water | C5 | 51% (for di-arylated) |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | C5 | Variable |
Data for this table was compiled from studies on related bromothiazole systems. tcichemicals.comnih.gov
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgwalisongo.ac.id This reaction is instrumental in synthesizing alkynyl-substituted thiazoles. The process typically involves a palladium(0) catalyst, a copper(I) salt (like CuI), and an amine base in a suitable solvent. walisongo.ac.idnih.gov The reactivity order of halogens in Sonogashira coupling generally follows I > Br > Cl, making the bromine atoms on 2,5-dibromo-4-methylthiazole suitable leaving groups for this transformation. libretexts.org In di- or poly-halogenated systems, regioselectivity can often be controlled by tuning the reaction conditions, allowing for the selective alkynylation at one site over another. researchgate.netthieme-connect.de
| Halide Substrate | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|---|---|
| Aryl/Vinyl Bromide | Terminal Alkyne | PdCl2(PPh3)2 or Pd(PPh3)4 | CuI | Triethylamine or other amine | THF or DMF |
This table represents typical conditions for the Sonogashira reaction. walisongo.ac.idnih.gov
Other Cross-Coupling Variants (e.g., Negishi, Stille, Buchwald-Hartwig)
Beyond Suzuki and Sonogashira, other cross-coupling reactions further expand the synthetic utility of 2,5-dibromo-4-methylthiazole.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgillinois.edu It is particularly useful for forming sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.org The Negishi reaction has been successfully applied to dibromothiazole derivatives, demonstrating its compatibility and potential for regioselective functionalization. researchgate.netresearchgate.net
Stille Coupling: The Stille reaction pairs an organotin compound with an organic halide under palladium catalysis. uwindsor.ca It is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a drawback. uwindsor.ca Stille coupling has been used to functionalize bromothiazoles, sometimes proving effective where other methods are less successful. researchgate.netresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgrug.nl It is the premier method for synthesizing aryl amines. rug.nl The reaction can be applied sequentially to dihaloarenes, allowing for the synthesis of unsymmetrical diarylamines. nih.gov While specific examples with 2,5-dibromo-4-methylthiazole are less common in the provided search results, the methodology is broadly applicable to aryl bromides. organic-chemistry.orgnih.gov
Sequential and Regioselective Coupling of Multiple Halogen Sites
A key synthetic advantage of 2,5-dibromo-4-methylthiazole is the ability to perform sequential cross-coupling reactions due to the different reactivities of the C2-Br and C5-Br bonds. beilstein-journals.orgtcichemicals.com The C2-Br bond is generally more reactive in many palladium-catalyzed couplings, similar to its reactivity in nucleophilic substitution. This allows for the initial selective functionalization at the C2 position, followed by a second, different coupling reaction at the C5 position. tcichemicals.com
For example, a Suzuki coupling could be performed first at the C2 position under milder conditions. The resulting 2-aryl-5-bromo-4-methylthiazole can then be isolated and subjected to a different coupling reaction, such as a Sonogashira or another Suzuki coupling with a different boronic acid, at the C5 position. tcichemicals.com This stepwise approach allows for the construction of complex, unsymmetrically substituted thiazole derivatives from a single, readily available starting material. beilstein-journals.orgtcichemicals.com Control over the regioselectivity is often achieved by carefully choosing the catalyst, ligands, base, and reaction temperature for each step. beilstein-journals.orgresearchgate.net
Other Significant Transformation Reactions
Beyond the well-documented cross-coupling and substitution reactions, 2,5-dibromo-4-methylthiazole is amenable to a variety of other significant chemical transformations, including oxidation, reduction, and radical functionalization. These reactions further underscore the versatility of this heterocyclic building block in organic synthesis.
The thiazole ring system, including derivatives like 2,5-dibromo-4-methylthiazole, can undergo oxidation at both the ring nitrogen and the methyl group substituent.
N-oxidation: The nitrogen atom in the thiazole ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The resulting N-oxide can exhibit altered reactivity and serve as a precursor for further functionalization.
Side Chain Oxidation: The methyl group at the C4 position is susceptible to oxidation to afford a hydroxymethyl or even a formyl group. For instance, the oxidation of the related 2,5-dibromo-4-methylthiazole can lead to the formation of 2,5-dibromo-4-(hydroxymethyl)thiazole. This transformation introduces a new functional handle that can be used for subsequent reactions. Common oxidizing agents for this purpose include potassium permanganate (B83412) and chromium trioxide. A study on the synthesis of 4-methyl-5-(2-hydroxyethyl)-thiazole involved an oxidation step using an oxidizing agent to convert a precursor into the final product. google.com
The following table summarizes the key aspects of oxidation reactions of 2,5-dibromo-4-methylthiazole:
| Reaction Type | Reagent Examples | Product | Significance |
| N-oxidation | m-Chloroperbenzoic acid (m-CPBA) | 2,5-Dibromo-4-methylthiazole-N-oxide | Alters electronic properties and reactivity of the thiazole ring. |
| Side Chain Oxidation | Potassium permanganate, Chromium trioxide | 2,5-Dibromo-4-(hydroxymethyl)thiazole | Introduces a versatile hydroxyl functional group for further derivatization. |
The bromine atoms on the thiazole ring can be selectively removed through reduction reactions, a process known as dehalogenation. ias.ac.in This allows for the synthesis of mono-brominated or fully debrominated thiazole derivatives.
Catalytic Dehalogenation: This method often employs a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction conditions can be tuned to achieve selective removal of one or both bromine atoms.
Reductive Dehalogenation with Metals: Active metals like zinc or magnesium in the presence of an acid can also effect the dehalogenation of brominated thiazoles.
A related compound, 2,5-dibromo-4-(hydroxymethyl)thiazole, can be reduced to 4-(hydroxymethyl)thiazole, demonstrating the feasibility of removing the bromine atoms. Reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) are commonly used for such transformations.
The table below outlines the key features of reduction reactions of 2,5-dibromo-4-methylthiazole:
| Reaction Type | Reagent/Catalyst Examples | Product Examples | Significance |
| Catalytic Dehalogenation | Pd/C, H₂ | 2-Bromo-4-methylthiazole (B1268296), 5-Bromo-4-methylthiazole, 4-Methylthiazole (B1212942) | Provides access to less halogenated thiazole derivatives. |
| Reductive Dehalogenation | Zn, Acid | 4-Methylthiazole | Offers an alternative route for complete dehalogenation. |
Recent advancements in synthetic methodology have enabled the direct functionalization of C(sp³)–H bonds through radical-mediated processes. wisc.edunih.gov While specific studies on 2,5-dibromo-4-methylthiazole are emerging, the principles can be applied to the methyl group of this compound. These reactions offer a direct route to introduce new functional groups without pre-functionalization. uni-regensburg.de
Radical Halogenation: The methyl group can be halogenated using radical initiators and a halogen source like N-bromosuccinimide (NBS). This would yield 2,5-dibromo-4-(bromomethyl)thiazole, a highly reactive intermediate for nucleophilic substitution reactions.
Minisci-type Reactions: This class of reactions involves the addition of a radical to a protonated heteroaromatic ring. While typically targeting C-H bonds on the ring, variations could potentially functionalize the methyl group under specific conditions.
Research on related thiazole systems has demonstrated the generation of thiazolyl radicals for subsequent reactions. cdnsciencepub.com For example, 2-thiazolyl radicals have been generated and used in reactions with various aromatic solvents. cdnsciencepub.com Furthermore, studies on N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones have shown the generation of alkoxyl radicals, highlighting the potential for radical chemistry involving the thiazole scaffold. researchgate.net
The following table presents potential radical functionalization reactions for 2,5-dibromo-4-methylthiazole:
| Reaction Type | Reagent Examples | Potential Product | Significance |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 2,5-Dibromo-4-(bromomethyl)thiazole | Creates a highly reactive benzylic-like bromide for further synthesis. |
The thiazole ring itself is generally considered aromatic and thus a poor participant in cycloaddition reactions like the Diels-Alder reaction. um.es However, the presence of activating substituents can, in some cases, enable such transformations. More relevant to the reactivity of substituted thiazoles is the participation of side-chain unsaturation in Diels-Alder reactions. nih.gov
For 2,5-dibromo-4-methylthiazole, direct participation of the thiazole ring in a Diels-Alder reaction is unlikely due to its aromatic character. However, if the methyl group were to be elaborated into an alkenyl side chain, this substituent could act as a diene or dienophile. Studies have shown that 4-alkenylthiazoles can act as dienes in Diels-Alder reactions. nih.gov While there is no direct evidence of 2,5-dibromo-4-methylthiazole undergoing cycloaddition reactions, the potential exists for its derivatives with unsaturated side chains. uni.lu
Comparative Reactivity Studies with Structurally Related Thiazole Derivatives
The reactivity of 2,5-dibromo-4-methylthiazole is best understood when compared to other thiazole derivatives. The position and nature of the substituents significantly influence the electronic properties and, consequently, the chemical behavior of the thiazole ring. ias.ac.in
Comparison with Monobrominated Thiazoles:
2-Bromothiazole (B21250): The bromine at the 2-position is highly susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. ias.ac.inias.ac.in
4-Bromothiazole and 5-Bromothiazole: The bromine atoms at these positions are generally less reactive towards nucleophilic attack compared to the 2-position. ias.ac.inias.ac.in In 2,5-dibromo-4-methylthiazole, the bromine at C2 is expected to be more reactive than the bromine at C5 in nucleophilic substitutions.
Comparison with other Dibromothiazoles:
4,5-Dibromothiazole: The absence of a bromine atom at the highly activated 2-position makes this isomer generally less reactive towards nucleophilic substitution at the ring carbons.
Effect of the Methyl Group: The methyl group at the C4 position in 2,5-dibromo-4-methylthiazole has a modest electron-donating effect through hyperconjugation, which can slightly influence the reactivity of the ring. It also provides steric bulk that can direct incoming reagents to other positions. For instance, in electrophilic substitution reactions, the methyl group can influence the regioselectivity.
The table below provides a comparative overview of the reactivity of 2,5-dibromo-4-methylthiazole with related compounds:
| Compound | Key Structural Difference from 2,5-Dibromo-4-methylthiazole | Impact on Reactivity |
| 2-Bromothiazole | Lacks Br at C5 and CH₃ at C4 | Br at C2 is highly reactive to nucleophiles. ias.ac.inias.ac.in |
| 2,4-Dibromothiazole (B130268) | Lacks CH₃ at C4 and has Br at C4 instead of C5 | Different regioselectivity in substitution reactions; less steric hindrance around the C5 position. |
| 2,5-Dibromothiazole | Lacks the C4-methyl group | Reduced steric hindrance and slightly different electronic properties. |
| 4-Methylthiazole | Lacks both bromine atoms | Significantly less reactive in nucleophilic substitutions but more susceptible to electrophilic substitution on the ring. ias.ac.inias.ac.in |
Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromo 4 Methylthiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,5-dibromo-4-methylthiazole (B1322216), NMR provides direct evidence for the substitution pattern and the electronic environment of the thiazole (B1198619) ring.
The structure of 2,5-dibromo-4-methylthiazole is simple from an NMR perspective, lacking any ring protons, which simplifies the ¹H NMR spectrum significantly.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a single resonance corresponding to the protons of the methyl group at the C4 position. This signal would appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. Based on data from various 4-methylthiazole (B1212942) derivatives, the chemical shift for this methyl group is anticipated to be in the range of δ 2.0–2.5 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide more detailed structural information, with distinct signals expected for each of the four unique carbon atoms. The analysis of related bromothiazoles provides a basis for predicting these chemical shifts. nih.govlookchem.com The electron-withdrawing bromine atoms at positions 2 and 5 will significantly deshield these carbons, causing their signals to appear downfield. Conversely, the electron-donating methyl group will shield the C4 carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-dibromo-4-methylthiazole Note: These are estimated values based on data from analogous compounds.
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -CH ₃ | ~ 2.3 | Singlet |
| ¹³C | C H₃ | ~ 15-20 | Quartet (in coupled spectrum) |
| ¹³C | C 2-Br | ~ 140-145 | Singlet |
| ¹³C | C 4-CH₃ | ~ 145-150 | Singlet |
| ¹³C | C 5-Br | ~ 110-115 | Singlet |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR is sufficient to propose the structure of 2,5-dibromo-4-methylthiazole, two-dimensional (2D) NMR techniques would be employed for unequivocal confirmation, especially in more complex derivatives. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the title compound, a COSY spectrum would be uninformative as there is only one type of proton environment with no coupling partners.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. For 2,5-dibromo-4-methylthiazole, an HSQC spectrum would show a single cross-peak, connecting the methyl proton signal (~2.3 ppm) to the methyl carbon signal (~15-20 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining connectivity across multiple bonds (typically 2-3 bonds). For this molecule, the HMBC spectrum would be expected to show correlations from the methyl protons to the C4 and C5 carbons of the thiazole ring. This would definitively confirm the position of the methyl group at C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It is generally used for stereochemical analysis and is not particularly relevant for the structural confirmation of this planar, simple molecule.
The chemical shifts observed in the NMR spectra are directly influenced by the electronic environment of each nucleus. In 2,5-dibromo-4-methylthiazole, the substituents have predictable effects on the thiazole ring. nih.gov
Bromine Substituents (at C2 and C5): Bromine is an electronegative, electron-withdrawing atom. This property leads to a significant deshielding effect on the carbon atoms to which it is attached (C2 and C5). Consequently, these carbons resonate at a lower field (higher ppm value) compared to the carbons in an unsubstituted thiazole. wikipedia.org
Methyl Substituent (at C4): The methyl group is weakly electron-donating through an inductive effect. This results in a shielding effect on the attached C4 carbon, causing its signal to appear at a relatively higher field (lower ppm value) than it would without the methyl group. This effect is a common observation in the ¹³C NMR spectroscopy of substituted aromatic and heteroaromatic systems. asianpubs.org
The combination of these effects—strong deshielding at C2 and C5 by bromine and moderate shielding at C4 by the methyl group—governs the final appearance of the ¹³C NMR spectrum and provides a unique electronic fingerprint of the molecule.
Vibrational Spectroscopy
The FTIR spectrum of 2,5-dibromo-4-methylthiazole would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Based on studies of related thiazole derivatives, the following key absorptions can be predicted. nih.govmdpi.comsemanticscholar.org
C-H Vibrations: The methyl group will give rise to symmetric and asymmetric stretching vibrations typically found in the 2900-3000 cm⁻¹ region. C-H bending vibrations are expected around 1450 cm⁻¹ and 1380 cm⁻¹.
Thiazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the aromatic thiazole ring are expected to produce a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region.
C-Br Vibrations: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 600-500 cm⁻¹. These bands can confirm the presence of the bromine substituents.
Table 2: Predicted FTIR Absorption Bands for 2,5-dibromo-4-methylthiazole
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2950-3000 | C-H Asymmetric Stretch (CH₃) | Medium-Weak |
| ~2850-2900 | C-H Symmetric Stretch (CH₃) | Medium-Weak |
| ~1550-1600 | C=N Ring Stretch | Medium-Strong |
| ~1400-1500 | C=C Ring Stretch | Medium-Strong |
| ~1450 | C-H Asymmetric Bend (CH₃) | Medium |
| ~1380 | C-H Symmetric Bend (CH₃) | Medium |
| ~600-500 | C-Br Stretch | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Bonds that are symmetric or less polar often show strong Raman signals.
For 2,5-dibromo-4-methylthiazole, the ring breathing modes of the thiazole nucleus are expected to be prominent in the Raman spectrum. The C-S and C-Br bonds, involving heavy atoms, are also good Raman scatterers and would likely produce distinct signals at low frequencies. Studies on thiazole and its derivatives show that ring vibrations give characteristic Raman bands. researchgate.netrsc.org The symmetric vibrations of the C-Br bonds would be particularly Raman active and would provide strong evidence for the dibromo substitution pattern.
Correlation of Spectral Bands with Specific Molecular Vibrations
The vibrational modes of 2,5-dibromo-4-methylthiazole can be categorized into several key regions:
Thiazole Ring Vibrations: The thiazole ring itself gives rise to a series of characteristic stretching and bending vibrations. Skeletal vibrations of the thiazole ring are typically observed in the IR spectrum. nih.gov For instance, bands in the region of 1650-1550 cm⁻¹ are generally attributed to C=N and C=C stretching vibrations within the heterocyclic ring. Other skeletal vibrations, including ring breathing modes, are expected at lower frequencies.
C-H Vibrations: The methyl group (CH₃) at the C4 position will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are anticipated in the 3000-2850 cm⁻¹ region. Bending vibrations, such as scissoring and rocking, typically appear in the 1450-1375 cm⁻¹ range.
C-Br Vibrations: The carbon-bromine (C-Br) stretching vibrations are expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the bromine atom. The presence of two C-Br bonds at the C2 and C5 positions may lead to both symmetric and asymmetric stretching modes.
Other Vibrations: Out-of-plane bending vibrations of the thiazole ring C-H groups (if any were present) would also contribute to the spectrum, although in 2,5-dibromo-4-methylthiazole, the C5-H is substituted.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies and assignments for molecules where experimental data is scarce. These computational methods can provide a detailed correlation between calculated vibrational modes and potential experimental spectral bands.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (methyl) | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |
| C=N/C=C Stretch (ring) | 1650-1550 | Stretching vibrations of the double bonds within the thiazole ring. |
| C-H Bend (methyl) | 1450-1375 | Scissoring and rocking motions of the methyl group. |
| Thiazole Ring Skeletal Vibrations | Various | Breathing and deformation modes of the heterocyclic ring. |
| C-Br Stretch | 600-500 | Stretching of the carbon-bromine bonds. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For 2,5-dibromo-4-methylthiazole, the molecular formula is C₄H₃Br₂NS.
The monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ³²S). This calculated exact mass can then be compared to the experimentally determined mass from HRMS to confirm the elemental composition.
Due to the presence of two bromine atoms, the molecular ion in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, with relative intensities of approximately 1:2:1. This pattern is a clear indicator of the presence of two bromine atoms in the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₃Br₂NS |
| Monoisotopic Mass | 254.8353 Da |
| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to two bromine atoms. |
Electron ionization mass spectrometry (EI-MS) is commonly used to induce fragmentation of a molecule, and the resulting fragmentation pattern provides valuable information about its structure. While a specific experimental mass spectrum for 2,5-dibromo-4-methylthiazole is not detailed in the provided search results, the fragmentation pathways can be predicted based on the known behavior of thiazoles and halogenated aromatic compounds.
Upon electron impact, the molecular ion ([C₄H₃Br₂NS]⁺˙) is formed. Subsequent fragmentation is likely to involve the following pathways:
Loss of Bromine: Cleavage of a C-Br bond can lead to the loss of a bromine radical (Br˙), resulting in a fragment ion. The loss of the second bromine atom can also occur. The isotopic signature of the remaining bromine atom would still be observable in the fragment ions.
Ring Cleavage: The thiazole ring can undergo cleavage, leading to the formation of smaller, stable fragments. Common fragmentation pathways for thiazoles involve the breaking of the C-S and C-N bonds.
Loss of Methyl Group: The methyl group can be lost as a methyl radical (CH₃˙), leading to a fragment ion.
Rearrangements: Rearrangement reactions can also occur, leading to the formation of unexpected fragment ions.
The analysis of the m/z values and isotopic patterns of the fragment ions allows for the reconstruction of the molecular structure and confirms the identity of the compound.
| Fragmentation Pathway | Expected Fragment | Description |
|---|---|---|
| Loss of Br | [C₄H₃BrNS]⁺ | Cleavage of one C-Br bond. |
| Loss of 2Br | [C₄H₃NS]⁺˙ | Cleavage of both C-Br bonds. |
| Loss of CH₃ | [C₃HBr₂NS]⁺ | Loss of the methyl radical. |
| Ring Fission | Various smaller fragments | Breakdown of the thiazole ring structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis absorption spectrum of 2,5-dibromo-4-methylthiazole is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The thiazole ring is an aromatic heterocycle containing π electrons and non-bonding electrons on the nitrogen and sulfur atoms.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands, often in the UV region. The extended conjugation in the thiazole ring contributes to these transitions.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on N and S) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.
The position of the absorption maxima (λmax) is influenced by the substituents on the thiazole ring. The presence of bromine atoms and a methyl group will affect the energy levels of the molecular orbitals and thus shift the absorption bands. Halogen atoms can have a bathochromic (red shift) or hypsochromic (blue shift) effect depending on the interplay between their inductive and resonance effects. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and assign the observed bands to specific electronic transitions. For some thiazole derivatives, absorption maxima have been observed in the range of 358-410 nm. researchgate.net
While 2,5-dibromo-4-methylthiazole itself may not be strongly fluorescent, many thiazole derivatives exhibit interesting fluorescence properties. chim.it The introduction of various functional groups can significantly influence the photophysical behavior of the thiazole core. chim.it
Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of thiazole derivatives can be tuned by altering the substituents. For example, the introduction of electron-donating or electron-withdrawing groups can modify the radiative and non-radiative decay pathways, thereby affecting the fluorescence intensity.
Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-resolved fluorescence spectroscopy is used to measure lifetimes, which can provide insights into the excited-state dynamics and quenching processes.
Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for fluorescence applications as it facilitates the separation of the excitation and emission signals. The magnitude of the Stokes shift is related to the structural and electronic changes that occur in the excited state.
Fluorescence studies on derivatives of 2,5-dibromo-4-methylthiazole would involve synthesizing new compounds with various substituents and characterizing their photophysical properties. This could lead to the development of novel fluorescent probes and materials. For instance, thiazole orange, a well-known fluorescent dye, shows a significant increase in fluorescence upon binding to nucleic acids. mdpi.comlumiprobe.com
| Photophysical Parameter | Description | Relevance to Thiazole Derivatives |
|---|---|---|
| Quantum Yield (ΦF) | Efficiency of fluorescence emission. | Can be modulated by substituents to create highly fluorescent or non-fluorescent compounds. |
| Fluorescence Lifetime (τ) | Duration of the excited state. | Provides information on excited-state dynamics and interactions with the environment. |
| Stokes Shift | Energy difference between absorption and emission maxima. | A larger Stokes shift is beneficial for fluorescence imaging and sensing applications. |
Influence of Substituents on Chromophore and Fluorophore Behavior
The chromophoric and fluorophoric properties of thiazole derivatives are intrinsically linked to their electronic structure, which can be systematically tuned by the introduction of various substituents. The term chromophore refers to the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the visible spectrum. A fluorophore is a molecule that can re-emit light upon light excitation. The behavior of these systems is highly sensitive to the nature and position of substituent groups on the thiazole ring.
Substituents can exert their influence through a combination of inductive and resonance effects, altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (EDGs), such as alkyl or alkoxy groups, tend to raise the energy of the HOMO, while electron-withdrawing groups (EWGs), like nitro or cyano groups, lower the energy of the LUMO. These modifications to the frontier orbitals directly impact the energy of the π-π* and n-π* electronic transitions.
For instance, theoretical studies on other heterocyclic dye systems have shown that the strategic placement of substituents can lead to predictable shifts in absorption and emission spectra. mdpi.com Deprotonation of certain substituents can cause a bathochromic (red) shift, moving absorption to longer wavelengths, whereas protonation can result in a hypsochromic (blue) shift to shorter wavelengths. mdpi.com In the context of 2,5-dibromo-4-methylthiazole, the bromine atoms act as electron-withdrawing groups via induction but can also participate in resonance. The methyl group is a weak electron-donating group. Replacing these substituents with stronger EDGs or EWGs would be expected to significantly modulate the molecule's interaction with light, potentially enhancing its utility in applications such as molecular probes or materials for organic electronics.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This method provides crucial information on molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. Such structural data is fundamental to understanding the physical and chemical properties of a compound.
Determination of Molecular Geometry and Bond Parameters
While the specific crystal structure of 2,5-dibromo-4-methylthiazole is not detailed in the available literature, analysis of closely related brominated thiazoles provides valuable insights into the expected molecular geometry. For example, the X-ray structure of 2,4-dibromothiazole (B130268) has been determined, revealing key bond parameters and spatial arrangements. researchgate.netst-andrews.ac.uk
In a similar vein, the structure of 2,4-diacetyl-5-bromothiazole has been elucidated, providing a model for a substituted bromothiazole system. researchgate.netst-andrews.ac.uk The crystallographic data for this compound confirms the planarity of the thiazole ring and details the orientation of its substituent groups.
Interactive Table 1: Crystallographic Data for a Related Bromothiazole Derivative (Note: Data for 2,4-diacetyl-5-bromothiazole) researchgate.netst-andrews.ac.uk
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.040 (2) |
| b (Å) | 8.254 (5) |
| c (Å) | 13.208 (8) |
| α (°) | 96.191 (17) |
| β (°) | 93.865 (16) |
| γ (°) | 94.067 (11) |
These parameters define the unit cell of the crystal and, combined with atomic coordinates, allow for the precise calculation of bond lengths and angles, confirming the covalent framework of the molecule.
Analysis of Intermolecular Interactions (e.g., π-π Stacking, Halogen Bonding, Hydrogen Bonding)
The arrangement of molecules in a crystal is governed by a variety of noncovalent interactions. rsc.orgmdpi.com For brominated thiazoles, halogen bonding is a particularly significant interaction. This occurs when an electrophilic region on a halogen atom (in this case, bromine) interacts with a nucleophilic site, such as a nitrogen or oxygen atom on an adjacent molecule.
In derivatives containing suitable functional groups, other interactions such as hydrogen bonding and π-π stacking also play a crucial role. rsc.org For example, studies on hydrated methylthiazole complexes have identified strong hydrogen bonds between the thiazole nitrogen and water molecules. nih.gov π-π stacking involves the attractive, noncovalent interactions between aromatic rings. These varied interactions are fundamental to crystal engineering, as they dictate the supramolecular architecture of the solid state. rsc.orgrsc.org
Polymorphism and Crystal Engineering Considerations
Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.comresearchgate.netub.edu Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is a key aspect of crystal engineering, which seeks to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. rsc.orgub.edu
While specific polymorphs of 2,5-dibromo-4-methylthiazole have not been reported, studies on other thiazole derivatives, such as N-(1,3-thiazol-2-yl)benzamide, have identified multiple polymorphic forms. mdpi.comresearchgate.net These forms differ in their hydrogen bonding patterns and molecular packing, illustrating how subtle changes in crystallization conditions can lead to different solid-state structures. mdpi.comresearchgate.net The control over polymorphism is critical, particularly in the pharmaceutical industry, where the properties of a specific crystalline form can impact a drug's efficacy and shelf-life. ub.edu
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements within a compound. It serves as a crucial check for the purity and confirmation of the empirical formula of a synthesized chemical substance. The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared against the theoretically calculated values based on the compound's proposed molecular formula.
For 2,5-dibromo-4-methylthiazole, the molecular formula is C₄H₃Br₂NS. chemicalbook.comuni.lu Based on this formula, the theoretical elemental composition can be calculated.
Interactive Table 2: Theoretical Elemental Composition of 2,5-Dibromo-4-methylthiazole
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 48.044 | 18.70 |
| Hydrogen | H | 1.008 | 3.024 | 1.18 |
| Bromine | Br | 79.904 | 159.808 | 62.19 |
| Nitrogen | N | 14.007 | 14.007 | 5.45 |
| Sulfur | S | 32.06 | 32.06 | 12.48 |
| Total | 256.943 | 100.00 |
In practice, a newly synthesized batch of a thiazole derivative would be subjected to elemental analysis. For example, the analysis of a complex derivative, N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide, yielded experimental values (C, 49.18%; H, 5.17%; N, 11.27%) that were in close agreement with the calculated values (C, 48.92%; H, 4.93%; N, 11.41%), thereby verifying its composition. nih.gov A similar agreement between experimental and theoretical values for 2,5-dibromo-4-methylthiazole would confirm the successful synthesis and purity of the compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly effective for determining the ground-state properties of molecules.
For 2,5-dibromo-4-methylthiazole (B1322216), DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to perform geometry optimization. nih.govmdpi.com This process systematically alters the molecule's geometry to find the lowest energy conformation, which corresponds to its most stable structure. researchgate.net The output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available, or used to predict the structure of the molecule in the absence of such data.
The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a primary output of DFT calculations. nih.gov This information is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C2-N3 | - |
| Bond Length | N3-C4 | - |
| Bond Length | C4-C5 | - |
| Bond Length | C5-S1 | - |
| Bond Length | C2-Br | - |
| Bond Length | C5-Br | - |
| Bond Length | C4-C(methyl) | - |
| Bond Angle | S1-C2-N3 | - |
| Bond Angle | C2-N3-C4 | - |
| Bond Angle | N3-C4-C5 | - |
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While DFT is itself a form of ab initio theory, the term is often used to refer to wavefunction-based methods. Møller-Plesset perturbation theory of the second order (MP2) is one such method that improves upon the foundational Hartree-Fock theory by incorporating electron correlation.
For 2,5-dibromo-4-methylthiazole, MP2 calculations can be employed to achieve higher accuracy for specific properties, albeit at a greater computational expense than DFT. This enhanced accuracy is particularly crucial for mechanistic studies. For instance, if investigating a nucleophilic substitution reaction at one of the bromine-bearing carbon atoms, the MP2 method can provide a more reliable description of the transition state structure and the associated energy barrier, offering a deeper understanding of the reaction kinetics and pathway.
While standard DFT is designed for ground-state systems, Time-Dependent Density Functional Theory (TD-DFT) extends its utility to the study of electronically excited states. rsc.orgarxiv.org This makes TD-DFT a powerful tool for predicting and interpreting electronic absorption spectra, such as UV-Visible spectra. rsc.orgresearchgate.net
When applied to 2,5-dibromo-4-methylthiazole, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). The calculations also yield oscillator strengths, which relate to the intensity of the absorption peaks. This information is critical for understanding how the molecule interacts with light and for rationalizing its photophysical properties.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | - | - | - | HOMO -> LUMO |
| S2 | - | - | - | HOMO-1 -> LUMO |
| S3 | - | - | - | HOMO -> LUMO+1 |
Electronic Structure Analysis
A detailed analysis of the electronic structure provides a framework for understanding and predicting the chemical reactivity and kinetic stability of a molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies reactivity to the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor (nucleophile).
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons; a lower LUMO energy indicates a better electron acceptor (electrophile).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.
For 2,5-dibromo-4-methylthiazole, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.
| Parameter | Value (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | - |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.gov
The MEP map is color-coded:
Red regions indicate negative electrostatic potential, representing areas of high electron density. These sites are attractive to electrophiles.
Blue regions indicate positive electrostatic potential, representing areas of electron deficiency. These sites are susceptible to nucleophilic attack.
Green regions represent areas of neutral or near-zero potential.
For 2,5-dibromo-4-methylthiazole, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen and sulfur atoms of the thiazole (B1198619) ring, identifying them as potential sites for electrophilic attack or coordination. Positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and potentially in the vicinity of the bromine atoms due to σ-hole effects, indicating sites susceptible to nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. This analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Mulliken and Natural Atomic Charges
The distribution of electron density within a molecule can be described by assigning partial charges to each atom. Mulliken and Natural Population Analysis (NPA) are two common methods for calculating these atomic charges.
Mulliken Population Analysis: This method partitions the total electron population among the different atoms based on the basis functions used in the calculation. While widely used, Mulliken charges are known to be sensitive to the choice of basis set.
Natural Atomic Charges: Derived from NBO analysis, these charges are generally considered more stable with respect to basis set changes and often provide a more chemically intuitive description of charge distribution.
For 2,5-dibromo-4-methylthiazole, these calculations would reveal the electrophilic and nucleophilic centers of the molecule. It is expected that the electronegative nitrogen, sulfur, and bromine atoms would carry negative partial charges, while the carbon atoms and the methyl group's hydrogen atoms would be more positive. The precise numerical values for these charges, which are crucial for predicting reactivity, have not been reported.
Spectroscopic Property Simulations
Computational chemistry allows for the prediction of various spectroscopic properties, providing a powerful tool for structure verification and analysis.
The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable approach for calculating NMR shielding tensors, which can be converted into chemical shifts (δ). By simulating the 1H and 13C NMR spectra, one can predict the resonance frequencies for each unique nucleus in the molecule. For 2,5-dibromo-4-methylthiazole, this would involve calculating the chemical shifts for the methyl protons and carbon, as well as the three distinct carbon atoms of the thiazole ring. A comparison of these theoretical values with experimental data would be essential for unambiguous peak assignment, but such a computational study is not present in the available literature.
Theoretical vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes (e.g., stretching, bending, and torsional motions) to the observed absorption bands. A frequency calculation for 2,5-dibromo-4-methylthiazole would identify characteristic vibrations, such as C-Br stretches, C-S and C-N ring vibrations, and C-H vibrations of the methyl group. This information is valuable for structural confirmation, yet specific predicted frequencies and mode assignments for this compound have not been published.
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis electronic spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths, help in understanding the electronic structure and chromophores within the molecule. A TD-DFT study on 2,5-dibromo-4-methylthiazole would elucidate the nature of its electronic transitions, likely involving π→π* transitions within the thiazole ring. No such simulation data has been found in the scientific literature.
Reaction Mechanism Studies and Pathway Elucidation
Computational methods are invaluable for investigating chemical reactivity and elucidating reaction mechanisms. For 2,5-dibromo-4-methylthiazole, this could involve studying its participation in reactions such as nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbons or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).
Theoretical studies would map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This provides deep insight into reaction feasibility, regioselectivity, and kinetics. For instance, calculations could determine which of the two bromine atoms (at position 2 or 5) is more susceptible to substitution by calculating the activation barriers for each pathway. Despite the synthetic utility of brominated thiazoles, detailed computational elucidations of reaction pathways specifically involving 2,5-dibromo-4-methylthiazole are not documented in the researched literature.
Transition State Characterization and Activation Barriers
The study of chemical reactions fundamentally involves the characterization of transition states—the highest energy point along a reaction pathway—and the determination of activation barriers, which dictate reaction rates. For thiazole derivatives, computational methods can model reactions such as electrophilic substitution, nucleophilic substitution, or cycloadditions.
For instance, in studies of related compounds like 2-amino-4-methylthiazole (B167648), DFT calculations have been used to map out potential energy surfaces for tautomeric transformations. These calculations identify the transition state structures and their corresponding energy barriers. One study found that hydrogen transfer between nitrogen atoms in a substituted thiazole involved a high energy barrier of 208.6 kJ mol⁻¹, indicating that such a transformation would be slow under normal conditions. nih.gov Similar methodologies could be applied to 2,5-dibromo-4-methylthiazole to predict its reactivity, such as the propensity for bromine atom displacement or reactions involving the methyl group. The activation barriers for these potential reactions would be critical in understanding its chemical behavior and stability.
Table 1: Representative Calculated Activation Energies for Isomerization in a Substituted Thiazole Note: This data is for 2-amino-4-methylthiazole and serves as an example of the types of calculations performed.
| Reaction Pathway | Transition State | Activation Energy (kJ mol⁻¹) |
| AMT1 → AMT2 | tsAMT(1-2) | 208.6 |
| AMT5 → AMT4 | tsAMT(5-4) | 150.9 |
| AMT4 → AMT3' | tsAMT(4-3') | 211.2 |
Reaction Coordinate Analysis
A reaction coordinate analysis provides a detailed profile of the energy changes as reactants are converted into products. This analysis maps the pathway of minimum energy and helps to visualize the entire course of a reaction, including any intermediates and transition states. By plotting the energy of the molecular system against the reaction coordinate (a geometric parameter that changes during the reaction), chemists can gain a deeper understanding of the mechanism. For a hypothetical reaction involving 2,5-dibromo-4-methylthiazole, such as a nucleophilic substitution at the C2 or C5 position, a reaction coordinate diagram would elucidate whether the reaction proceeds through a single transition state or involves the formation of a stable intermediate.
Prediction of Regioselectivity and Stereoselectivity
Many reactions involving substituted heterocycles like thiazole can yield multiple products. Computational chemistry is a powerful tool for predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (the specific spatial arrangement of the product). These predictions are often based on analyzing the properties of the molecule's frontier molecular orbitals (HOMO and LUMO) or the distribution of electrostatic potential.
For the thiazole ring, computational studies have established a general order of reactivity for electrophilic attack as C5 > C2 > C4, and for nucleophilic attack as C2 > C5 > C4. ijper.org In 2,5-dibromo-4-methylthiazole, the presence of two bromine atoms (electron-withdrawing) and a methyl group (electron-donating) would significantly alter this reactivity pattern. asianpubs.org A computational analysis could precisely predict which bromine atom is more susceptible to substitution or which ring position is most likely to undergo further reaction, guiding synthetic efforts.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, including optical switching and data storage. Organic molecules, particularly those with extensive π-conjugated systems and strong electron donor-acceptor groups, are of great interest for their NLO properties. mdpi.com
Calculation of Polarizability and Hyperpolarizability
The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities. These properties can be calculated using quantum chemical methods, such as DFT. mdpi.comresearchgate.net
Polarizability (α): A measure of the "ease" with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.
Computational studies on thiazole-based azo dyes, which are designed for NLO applications, have shown that the choice of electron donor and acceptor groups dramatically influences the hyperpolarizability. For example, incorporating a strong dicyanovinylindanone acceptor group into a thiazole dye resulted in a total hyperpolarizability approximately 25 times greater than that of the reference NLO molecule, p-nitroaniline. mdpi.com While 2,5-dibromo-4-methylthiazole is not a classic donor-acceptor NLO chromophore, computational analysis could still quantify its baseline α and β values.
Table 2: Example of Calculated NLO Properties for Thiazole-Based Dyes Note: This data is for illustrative thiazole azo dyes and demonstrates the impact of molecular structure on NLO properties.
| Compound | Dipole Moment (Debye) | Polarizability (α, 10⁻²³ esu) | First Hyperpolarizability (β, 10⁻³⁰ esu) |
| Dye A (Indandione acceptor) | 5.89 | 5.92 | 11.2 |
| Dye B (Malononitrile acceptor) | 9.77 | 4.88 | 12.0 |
| Dye C (Dicyanovinylindanone acceptor) | 12.39 | 7.94 | 30.5 |
| Compound 7c (Triazole derivative) | Not specified | 4.195 | 6.317 |
Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The current synthetic approaches to 2,5-dibromo-4-methylthiazole (B1322216) and related brominated heterocycles often rely on multi-step procedures or harsh brominating agents. A key challenge is the development of more efficient and environmentally benign synthetic methods. Future research should prioritize:
Green Chemistry Approaches : Investigating synthetic strategies that utilize green solvents like water or ionic liquids, and employ recyclable or green catalysts can reduce the environmental impact. bepls.combohrium.com Methodologies such as microwave-assisted or ultrasound-mediated synthesis could offer faster reaction times and improved yields. bohrium.com
Atom Economy : Designing synthetic pathways with higher atom economy, for instance, through C-H activation and direct bromination, would be more sustainable than classical methods that may involve protecting groups or multiple steps.
Safety and Scalability : Some traditional syntheses of similar compounds have involved hazardous reagents like tetrasulfur tetranitride or toxic gases. nih.gov Future routes should focus on using safer, commercially available starting materials and reagents to ensure scalability. nih.govnih.gov
| Synthetic Strategy | Objective | Potential Advantages |
| Microwave-Assisted Synthesis | Accelerate reaction rates and improve yields. | Reduced energy consumption, shorter reaction times. bohrium.com |
| C-H Functionalization | Direct bromination of the thiazole (B1198619) ring without pre-functionalization. | Increased atom economy, fewer synthetic steps. |
| Use of Solid Brominating Agents | Replace hazardous liquid bromine with safer alternatives. | Improved handling, safety, and selectivity. |
| Catalyst-Free Multicomponent Reactions | One-pot synthesis from simple, readily available precursors. | High efficiency, operational simplicity, reduced waste. bepls.com |
Exploration of Novel Reactivity Patterns and Transformation Methods
The two bromine atoms on the thiazole ring at positions 2 and 5 exhibit different reactivities, which can be exploited for selective functionalization. While methods like lithium-halogen exchange are known, there is considerable scope for exploring new transformations. researchgate.net
Future work should include:
Selective Cross-Coupling : Developing highly selective catalysts for Suzuki-Miyaura or Stille cross-coupling reactions to functionalize either the C2 or C5 position independently. mdpi.com This would allow for the controlled, stepwise introduction of different aryl or alkyl groups.
Halogen Dance Reactions : Investigating base-induced "halogen dance" reactions, where a bromine atom migrates from one position to another, could lead to the synthesis of novel, non-symmetric brominated thiazole derivatives. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) : While SNAr reactions are known for electron-deficient systems, exploring conditions to facilitate these reactions with 2,5-dibromo-4-methylthiazole using a wider range of nucleophiles (N, O, S-based) could yield diverse derivatives. nih.govmdpi.com
Rational Design of Derivatives with Tunable Electronic and Optical Properties
The thiazole core is a component of many functional organic materials. By strategically replacing the bromine atoms of 2,5-dibromo-4-methylthiazole with different functional groups, it is possible to tune the electronic and optical properties of the resulting molecules.
Key research directions include:
Computational Modeling : Employing theoretical calculations to predict how different substituents at the 2- and 5-positions will affect the frontier molecular orbitals (HOMO/LUMO levels). nih.gov This rational design approach can guide the synthesis of materials with desired properties for specific applications. researchgate.netrsc.org
Donor-Acceptor Architectures : Using 2,5-dibromo-4-methylthiazole as a core or building block to construct donor-acceptor molecules. By coupling it with electron-donating or electron-withdrawing moieties, materials with tailored absorption and emission spectra can be created for use in electronics. nih.gov
Integration into Advanced Material Architectures
The ability to selectively functionalize two positions makes 2,5-dibromo-4-methylthiazole an ideal monomer for incorporation into polymers and other advanced materials.
Future research should focus on:
Conducting Polymers : Polymerizing derivatives of 2,5-dibromo-4-methylthiazole to create novel π-conjugated polymers for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Dye-Sensitized Solar Cells (DSSCs) : Synthesizing dyes for DSSCs where the thiazole derivative acts as a π-conjugated bridge or an acceptor unit, facilitating efficient charge separation and transport. mdpi.com
Organic Light-Emitting Diodes (OLEDs) : Designing and synthesizing new host or emitter materials for OLEDs, leveraging the tunable electronic properties of the thiazole core. mdpi.com
Uncovering New Application Domains Beyond Current Scope
While its primary use is as a synthetic intermediate, the thiazole scaffold is present in numerous biologically active compounds.
Promising areas for exploration are:
Medicinal Chemistry : Using 2,5-dibromo-4-methylthiazole as a starting point for the synthesis of novel compounds with potential therapeutic activity. Thiazole derivatives have shown promise as antifungal agents and as non-camptothecin DNA topoisomerase inhibitors for cancer therapy. nih.govresearchgate.net
Agrochemicals : Developing new fungicides or herbicides, as the thiazole ring is a known toxophore in various agrochemical products.
Molecular Sensors : Creating chemosensors where the thiazole derivative is functionalized with receptor units capable of selectively binding to specific ions or molecules, leading to a detectable change in optical or electronic properties.
Advanced Mechanistic Understanding through Combined Experimental and Theoretical Approaches
A deeper understanding of the reaction mechanisms involving 2,5-dibromo-4-methylthiazole is crucial for optimizing existing transformations and discovering new ones.
Future efforts should combine:
Kinetic Studies : Performing kinetic analysis of key reactions, such as selective cross-coupling or lithiation, to understand the factors controlling reaction rates and selectivity.
In-situ Spectroscopy : Utilizing techniques like NMR and IR spectroscopy to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction pathways.
Computational Chemistry : Applying density functional theory (DFT) and other computational methods to model reaction profiles, calculate transition state energies, and explain observed regioselectivity. This synergy between experiment and theory can provide a comprehensive understanding of the compound's reactivity. researchgate.net
Q & A
Q. What are the standard synthetic routes for 2,5-Dibromo-4-methylthiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves bromination of 4-methylthiazole using brominating agents (e.g., NBS or Br₂) under controlled conditions. For optimization, parameters such as reaction time (e.g., 18-hour reflux for analogous triazole synthesis ), solvent polarity (DMSO or ethanol), and stoichiometric ratios should be systematically tested. Purification via crystallization (water-ethanol mixtures) or reduced-pressure distillation can improve yields. Yield tracking via HPLC or GC-MS is recommended to identify bottlenecks .
Q. What spectroscopic techniques are recommended for characterizing 2,5-Dibromo-4-methylthiazole, and how should data interpretation be approached?
- Methodological Answer : Use a combination of ¹H/¹³C-NMR to confirm bromine substitution patterns and methyl group integration. IR spectroscopy can validate functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹). For ambiguous results, High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography may resolve structural uncertainties. Cross-referencing with spectral databases (e.g., SDBS) and analogous compounds (e.g., quinazolinone derivatives ) enhances interpretation accuracy.
Q. What safety precautions are critical when handling brominated thiazole derivatives in laboratory settings?
- Methodological Answer : Brominated compounds often exhibit toxicity and volatility. Use fume hoods, nitrile gloves, and closed-system reactors to minimize exposure. First-aid protocols for inhalation (fresh air, medical attention) and skin contact (water rinsing) should be established . Waste disposal must comply with halogenated organic waste guidelines. Stability tests (DSC/TGA) are advised to assess thermal risks during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 2,5-Dibromo-4-methylthiazole across different studies?
- Methodological Answer : Contradictions often arise from methodological variability, such as assay conditions (e.g., cell line specificity) or purity discrepancies. Implement triangulation by cross-validating results with orthogonal assays (e.g., in vitro enzyme inhibition + in silico docking). For purity verification, combine HPLC with elemental analysis . Meta-analysis frameworks, as seen in receptor-response modeling , can identify confounding variables (e.g., solvent effects) and standardize reporting protocols.
Q. What methodological frameworks are effective in designing studies to explore the reactivity of 2,5-Dibromo-4-methylthiazole in cross-coupling reactions?
- Methodological Answer : Adopt a stage-gated approach :
Mechanistic Screening : Use DFT calculations to predict reactivity (e.g., C-Br bond dissociation energies) .
Small-Scale Optimization : Vary catalysts (e.g., Pd/Cu systems), ligands, and bases in inert atmospheres. Monitor progress via TLC/GC-MS .
Scalability Analysis : Assess solvent recovery, byproduct formation, and energy efficiency using life-cycle assessment (LCA) tools.
Document deviations from protocols (e.g., moisture sensitivity) to ensure reproducibility .
Q. How do computational models aid in predicting the reactivity and interaction mechanisms of 2,5-Dibromo-4-methylthiazole with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models can map electrostatic interactions (e.g., halogen bonding with proteins). For example, hybrid models integrating wet-lab agonistic profiles (e.g., receptor-ligand binding assays ) with machine learning (ML) improve predictive accuracy. Validate models against experimental IC₅₀ values and crystallographic data to address overfitting risks .
Data Contradiction and Validation Strategies
Q. How should researchers address inconsistencies in spectral data for 2,5-Dibromo-4-methylthiazole derivatives?
- Methodological Answer : Inconsistencies may stem from solvent effects, tautomerism, or impurities. Use deuterated solvents for NMR consistency and repeat measurements under standardized conditions. For complex mixtures, employ 2D-NMR (e.g., HSQC, COSY) or hyphenated techniques (LC-NMR). Cross-validate with synthetic intermediates (e.g., hydrazide precursors ) to isolate artifacts .
Q. What strategies improve the reliability of biological activity studies involving brominated heterocycles?
- Methodological Answer : Enhance reliability through:
- Dose-Response Curves : Use at least five concentrations to calculate EC₅₀/IC₅₀.
- Positive/Negative Controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays).
- Blinded Analysis : Minimize bias in data interpretation .
- Replicability Checks : Independent validation across labs with shared protocols .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
